![molecular formula C19H22FN5O B5672873 3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole](/img/structure/B5672873.png)
3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole compounds typically involves cycloaddition reactions or modifications of existing heterocyclic compounds. For example, a two-step synthesis involving the Dimroth rearrangement has been used to construct similar triazole rings from azidoanisole precursors (Pokhodylo et al., 2020). This process illustrates a common approach to synthesizing complex triazoles, emphasizing regioselectivity and structural specificity.
Molecular Structure Analysis
Triazole derivatives often exhibit non-planar structures due to the steric hindrance and electronic effects of substituents. For instance, compounds structurally similar to our target have been found to form distinct dihedral angles between heteroaryl rings, indicating considerable non-planarity and delocalization of π-electron density within the triazole ring (Boechat et al., 2016).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions and N-alkylation, often influenced by the nature of the substituents. The triazole core can be reactive towards nucleophiles and electrophiles, depending on the substitution pattern and the electronic properties of the attached groups. The synthesis pathways can involve intermediate steps with significant regioselectivity and reactivity variations (Sweidan et al., 2020).
Propiedades
IUPAC Name |
3-cyclopropyl-5-[2-(2-ethoxyethyl)-5-methylpyrazol-3-yl]-1-(3-fluorophenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c1-3-26-10-9-24-17(11-13(2)22-24)19-21-18(14-7-8-14)23-25(19)16-6-4-5-15(20)12-16/h4-6,11-12,14H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGSWVRKPMTDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CC(=N1)C)C2=NC(=NN2C3=CC(=CC=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.